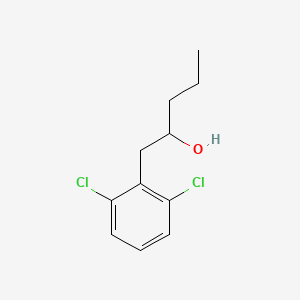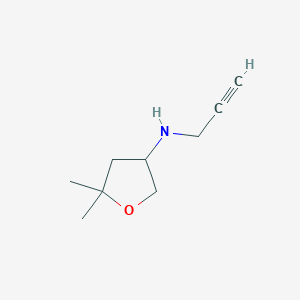
1-(2,6-Dichlorophenyl)-2-pentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dichlorophenyl)pentan-2-ol is a chemical compound with the molecular formula C11H14Cl2O It is characterized by the presence of a dichlorophenyl group attached to a pentan-2-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dichlorophenyl)pentan-2-ol typically involves the reaction of 2,6-dichlorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The general steps are as follows:
Formation of Grignard Reagent: React 2,6-dichlorobenzaldehyde with a Grignard reagent such as pentylmagnesium bromide in an anhydrous ether solvent.
Reduction: The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield 1-(2,6-dichlorophenyl)pentan-2-ol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,6-Dichlorophenyl)pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2,6-dichlorophenyl)pentan-2-one.
Reduction: Formation of 1-(2,6-dichlorophenyl)pentane.
Substitution: Formation of derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
1-(2,6-Dichlorophenyl)pentan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,6-dichlorophenyl)pentan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The dichlorophenyl group can enhance binding affinity to certain proteins, leading to inhibition or modulation of their activity. The exact pathways and targets are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,4-Dichlorophenyl)pentan-2-ol: Similar structure but with chlorine atoms at different positions.
1-(2,6-Dichlorophenyl)butan-2-ol: Shorter carbon chain.
1-(2,6-Dichlorophenyl)hexan-2-ol: Longer carbon chain.
Uniqueness
1-(2,6-Dichlorophenyl)pentan-2-ol is unique due to its specific substitution pattern and chain length, which influence its chemical reactivity and biological activity. The presence of two chlorine atoms in the 2,6-positions provides distinct steric and electronic effects compared to other isomers.
Propiedades
Fórmula molecular |
C11H14Cl2O |
|---|---|
Peso molecular |
233.13 g/mol |
Nombre IUPAC |
1-(2,6-dichlorophenyl)pentan-2-ol |
InChI |
InChI=1S/C11H14Cl2O/c1-2-4-8(14)7-9-10(12)5-3-6-11(9)13/h3,5-6,8,14H,2,4,7H2,1H3 |
Clave InChI |
GWBWUVIWGUCBGA-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC1=C(C=CC=C1Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B13082247.png)


![2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B13082261.png)

![1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13082274.png)





